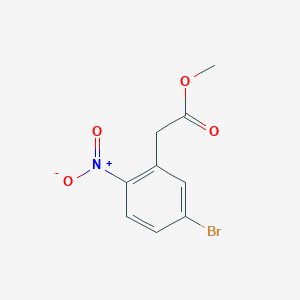

Methyl 2-(5-bromo-2-nitrophenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(5-bromo-2-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-bromo-2-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(5-bromo-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXSLFKHFLGMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678840 | |

| Record name | Methyl (5-bromo-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189748-25-2 | |

| Record name | Methyl (5-bromo-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Methyl 2-(5-bromo-2-nitrophenyl)acetate

An In-Depth Technical Guide to Methyl 2-(5-bromo-2-nitrophenyl)acetate for Advanced Research and Development

Introduction

Methyl 2-(5-bromo-2-nitrophenyl)acetate is a highly functionalized aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical and agrochemical development. Its chemical architecture, featuring a strategic arrangement of bromo, nitro, and methyl acetate moieties, makes it a versatile synthetic intermediate.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, reactivity, and handling of this valuable building block. As a key component in the synthesis of complex molecular targets, a thorough understanding of its characteristics is paramount for its effective and safe utilization in a laboratory and industrial context.[1][2][3]

Physicochemical and Structural Properties

The unique substitution pattern on the phenyl ring dictates the compound's physical and chemical behavior. The presence of both a halogen and a nitro group, coupled with the ester functionality, results in a molecule with distinct electronic and steric properties that are crucial for its role in organic synthesis. While specific experimental data such as melting and boiling points are not widely published, its properties can be reliably inferred from its structure and data on analogous compounds.

Table 1: Core Properties and Identifiers of Methyl 2-(5-bromo-2-nitrophenyl)acetate

| Property | Value / Identifier | Source(s) |

| IUPAC Name | methyl 2-(5-bromo-2-nitrophenyl)acetate | [4] |

| Synonyms | Methyl 5-Bromo-2-nitrophenylacetate; 5-Bromo-2-nitrobenzeneacetic acid methyl ester | [4] |

| CAS Number | 189748-25-2 | [1][2][4][5][6] |

| Molecular Formula | C₉H₈BrNO₄ | [1][4][6] |

| Molecular Weight | 274.07 g/mol | [1][4][5][6] |

| MDL Number | MFCD11977366 | [1][2][4][5] |

| Physical Appearance | Likely a white to off-white solid, based on analogous compounds. | Inferred from[3] |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from[7] |

Spectroscopic Profile (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-OCH₃) protons. The aromatic region will display a complex splitting pattern due to the three non-equivalent protons on the phenyl ring. The methylene protons adjacent to the aromatic ring and the carbonyl group will likely appear as a singlet around 4.0 ppm. The methyl ester protons will also be a sharp singlet, typically further upfield around 3.7 ppm.

-

¹³C NMR: The carbon NMR will show nine distinct signals. Key signals would include the carbonyl carbon of the ester (around 170 ppm), the carbons of the aromatic ring (120-150 ppm), the methyl carbon of the ester (around 52 ppm), and the methylene carbon (around 40 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of its functional groups. Key expected peaks include a strong C=O stretch for the ester at approximately 1740 cm⁻¹, and two strong bands for the asymmetric and symmetric stretching of the nitro group (NO₂) at roughly 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 273 and 275 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Chemical Reactivity and Synthetic Applications

The synthetic versatility of Methyl 2-(5-bromo-2-nitrophenyl)acetate stems from the distinct reactivity of its three primary functional domains: the nitro group, the bromine atom, and the methyl ester.[1] This allows for a stepwise and selective modification of the molecule to build complex scaffolds for active pharmaceutical ingredients (APIs) and other fine chemicals.[2][3]

-

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative. This transformation is fundamental in many synthetic pathways, as the resulting amino group can be further functionalized through diazotization, acylation, or alkylation. Standard reagents for this reduction include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, although the position of the bromine atom is not optimally activated (ortho or para). Nonetheless, under forcing conditions, the bromide can be displaced by strong nucleophiles.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

-

Ester Group Manipulations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[8] The resulting acid can then be converted to amides, acid chlorides, or other esters. The α-methylene protons have some acidity and can potentially be deprotonated with a strong base to allow for α-functionalization.

Below is a diagram illustrating the key reaction pathways available to this versatile intermediate.

Caption: Key synthetic transformations of the title compound.

Proposed Synthesis Protocol

While multiple proprietary methods exist, a common and logical laboratory-scale synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate would proceed via the esterification of 2-(5-bromo-2-nitrophenyl)acetic acid. The following is a generalized, field-proven protocol.

Workflow: Synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate

Sources

- 1. Methyl 2-(5-bromo-2-nitrophenyl)acetate [myskinrecipes.com]

- 2. a2bchem.com [a2bchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 189748-25-2 | Methyl 2-(5-bromo-2-nitrophenyl)acetate - AiFChem [aifchem.com]

- 5. 189748-25-2 Cas No. | Methyl 2-(5-bromo-2-nitrophenyl)acetate | Apollo [store.apolloscientific.co.uk]

- 6. Methyl2-(5-bromo-2-nitrophenyl)acetate , 95% , 189748-25-2 - CookeChem [cookechem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 2-(5-bromo-2-nitrophenyl)acetate (CAS: 189748-25-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-bromo-2-nitrophenyl)acetate, with the CAS number 189748-25-2, is a substituted aromatic compound with significant potential as a building block in organic synthesis. Its structure, incorporating a bromo and a nitro group on the phenyl ring, as well as a methyl ester moiety, offers multiple reaction sites for the construction of more complex molecules. This makes it a valuable intermediate in the development of novel pharmaceuticals and other fine chemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Chemical Structure and Properties

-

Chemical Name: Methyl 2-(5-bromo-2-nitrophenyl)acetate

-

CAS Number: 189748-25-2

-

Molecular Formula: C₉H₈BrNO₄[1]

-

Molecular Weight: 274.07 g/mol

The molecular structure consists of a benzene ring substituted with a bromine atom at position 5, a nitro group at position 2, and an acetic acid methyl ester group at position 1. The presence of the electron-withdrawing nitro group and the bromine atom significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of Methyl 2-(5-bromo-2-nitrophenyl)acetate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene protons, and the methyl protons of the ester group.

Expected Chemical Shifts and Coupling Patterns:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.9 - 8.1 | d | ~2.5 | This proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding. It will be split by the meta-coupled H-4. |

| H-4 | 7.6 - 7.8 | dd | ~8.5, ~2.5 | This proton is coupled to both H-3 (meta) and H-6 (ortho), resulting in a doublet of doublets. |

| H-6 | 7.4 - 7.6 | d | ~8.5 | This proton is ortho to the bromine atom and will be split by the ortho-coupled H-4. |

| -CH₂- | 4.0 - 4.2 | s | - | The methylene protons are adjacent to the aromatic ring and the ester carbonyl group, placing them in a deshielded environment. They are expected to appear as a singlet as there are no adjacent protons. |

| -OCH₃ | 3.7 - 3.9 | s | - | The methyl protons of the ester group are in a typical chemical shift range for such functionalities and will appear as a singlet. |

Causality Behind Experimental Choices:

The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds as it dissolves the sample well and does not interfere with the proton signals. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for referencing the chemical shifts.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Expected Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | 168 - 172 | The carbonyl carbon of the ester group is highly deshielded. |

| C-2 (C-NO₂) | 148 - 152 | The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded. |

| C-1 (C-CH₂) | 135 - 138 | The ipso-carbon attached to the methylene acetate group. |

| C-4 | 133 - 136 | Aromatic CH carbon. |

| C-6 | 128 - 131 | Aromatic CH carbon. |

| C-3 | 125 - 128 | Aromatic CH carbon. |

| C-5 (C-Br) | 118 - 122 | The carbon atom attached to the bromine atom will be deshielded, but less so than the carbon attached to the nitro group. |

| -CH₂- | 38 - 42 | The methylene carbon is influenced by the adjacent aromatic ring and carbonyl group. |

| -OCH₃ | 52 - 54 | The methyl carbon of the ester group appears in a characteristic region. |

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2-(5-bromo-2-nitrophenyl)acetate in 0.5-0.7 mL of CDCl₃ in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.

-

Processing: Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum for accurate peak identification.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Medium-Weak | Stretch |

| Aliphatic C-H (-CH₂, -CH₃) | 3000 - 2850 | Medium-Weak | Stretch |

| C=O (ester) | 1750 - 1735 | Strong | Stretch |

| N-O (nitro group) | 1550 - 1500 & 1360 - 1300 | Strong | Asymmetric & Symmetric Stretch |

| C=C (aromatic) | 1600 - 1450 | Medium-Weak | Stretch |

| C-O (ester) | 1250 - 1100 | Strong | Stretch |

| C-Br | 700 - 500 | Medium-Strong | Stretch |

Interpretation of Key Peaks:

The IR spectrum will be dominated by a strong absorption band around 1740 cm⁻¹ corresponding to the carbonyl stretch of the ester. Two other strong bands are expected for the nitro group's asymmetric and symmetric stretches. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ will also be evident. The C-O stretch of the ester will appear as a strong band in the fingerprint region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 273 and 275 in an approximate 1:1 ratio) should be observed. The two peaks are due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragment Ions:

-

[M - OCH₃]⁺ (m/z = 242/244): Loss of the methoxy radical from the ester group.

-

[M - COOCH₃]⁺ (m/z = 214/216): Loss of the entire methyl ester group as a radical.

-

[M - NO₂]⁺ (m/z = 227/229): Loss of the nitro group.

-

[C₇H₄BrO]⁺ (m/z = 199/201): A potential fragment arising from further rearrangement and fragmentation.

-

[C₆H₄Br]⁺ (m/z = 155/157): The bromophenyl cation.

-

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Methyl 2-(5-bromo-2-nitrophenyl)acetate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental considerations, offer a valuable resource for scientists and researchers. By understanding these expected spectral characteristics, professionals in drug development and chemical synthesis can more effectively identify, characterize, and utilize this important chemical intermediate in their research endeavors. The provided information serves as a robust baseline for the interpretation of experimentally acquired data, facilitating the advancement of scientific discovery.

References

Sources

An In-depth Technical Guide on the Reactivity of the Nitro Group in Nitrophenylacetates

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in nitrophenylacetates. We will explore the profound influence of this functional group on the properties and reactions of the entire molecule. The discussion will cover the electron-withdrawing nature of the nitro group, the resulting activation of the phenyl ring and ester moiety, and the positional effects (ortho, meta, and para) on reactivity. Key reactions, including nucleophilic aromatic substitution and ester hydrolysis, will be examined in detail. Furthermore, this guide will highlight the practical applications of nitrophenylacetates in diverse scientific fields, such as enzyme kinetics and peptide synthesis, providing researchers, scientists, and drug development professionals with a thorough understanding of this important class of compounds.

Introduction: The Unique Chemical Landscape of Nitrophenylacetates

Nitrophenylacetates are a class of organic compounds characterized by a phenylacetate backbone substituted with one or more nitro (-NO₂) groups on the aromatic ring. The nitro group is a powerful electron-withdrawing group, a property that dramatically shapes the chemical behavior of the entire molecule.[1][2] This strong inductive and resonance effect reduces the electron density of the aromatic ring, influencing its susceptibility to various chemical transformations.[1][2]

The interplay between the nitro group, the phenyl ring, and the acetate ester functionality creates a molecule with a unique reactivity profile. This guide will dissect these interactions to provide a foundational understanding for researchers working with or considering the use of nitrophenylacetates in their experimental designs.

The Electron-Withdrawing Power of the Nitro Group: A Dominant Force

The reactivity of nitrophenylacetates is fundamentally governed by the potent electron-withdrawing nature of the nitro group. This influence is exerted through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom of the phenyl ring. This effect is transmitted through the sigma bonds of the molecule.

-

Resonance Effect (-M or -R): The nitro group can delocalize the pi electrons of the aromatic ring onto its own oxygen atoms. This is particularly effective when the nitro group is positioned at the ortho or para positions relative to another substituent or reaction center.[3][4]

These combined effects render the aromatic ring electron-deficient, a key factor in its reaction chemistry.

Positional Isomerism: How Ortho, Meta, and Para Substitution Dictates Reactivity

The position of the nitro group on the phenyl ring has a profound and predictable impact on the reactivity of nitrophenylacetates. Understanding these differences is critical for predicting reaction outcomes and designing synthetic strategies.

Ortho and Para-Nitrophenylacetates: Activated for Nucleophilic Attack

When the nitro group is in the ortho or para position relative to the ester group, its strong electron-withdrawing resonance effect comes into full play. This delocalization of electron density creates a significant partial positive charge on the carbon atom to which the ester group is attached. This electronic arrangement has two major consequences:

-

Activation towards Nucleophilic Aromatic Substitution (SNA r): The electron-deficient aromatic ring becomes highly susceptible to attack by nucleophiles. The nitro group effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution to occur.[2]

-

Enhanced Ester Reactivity: The electron-withdrawing effect extends to the carbonyl carbon of the acetate group, making it more electrophilic and thus more prone to nucleophilic attack. This leads to faster rates of hydrolysis and other acyl substitution reactions.[5]

The para-isomer is often more reactive than the ortho-isomer in nucleophilic aromatic substitution due to reduced steric hindrance.[6]

Meta-Nitrophenylacetates: A Different Reactivity Profile

In meta-nitrophenylacetate, the nitro group cannot exert its resonance effect on the carbon atom bearing the ester group.[3] Its electron-withdrawing influence is primarily through the weaker inductive effect.[7] Consequently, the meta isomer is significantly less reactive towards nucleophilic aromatic substitution compared to its ortho and para counterparts. While the ester group is still activated to some extent by the inductive effect, the enhancement of reactivity is less pronounced than in the other isomers.

The acidity of the corresponding nitrophenols provides a clear illustration of these electronic effects. p-Nitrophenol and o-nitrophenol are considerably more acidic than phenol itself, due to the resonance stabilization of the resulting phenoxide ion.[8][9] In contrast, m-nitrophenol, where only the inductive effect operates, is less acidic than the ortho and para isomers.[8]

Table 1: Comparison of pKa Values for Nitrophenol Isomers

| Compound | pKa |

| Phenol | ~10 |

| o-Nitrophenol | 7.23[7] |

| m-Nitrophenol | 9.3[8] |

| p-Nitrophenol | 7.14 - 7.15[7][10] |

Key Reactions of Nitrophenylacetates

The unique electronic properties of nitrophenylacetates make them valuable substrates in a variety of chemical reactions.

Ester Hydrolysis: A Versatile Tool for Kinetic Studies

The hydrolysis of nitrophenylacetates, particularly p-nitrophenyl acetate (pNPA), is a widely used reaction in biochemical and enzymatic assays.[11] The reaction proceeds via nucleophilic acyl substitution, where a nucleophile (such as water or hydroxide) attacks the electrophilic carbonyl carbon of the ester. The strong electron-withdrawing nitro group makes the nitrophenolate anion an excellent leaving group, facilitating the reaction.[12]

The product of this hydrolysis, p-nitrophenol, is a chromogenic compound that exhibits a distinct yellow color in alkaline solutions, with a maximum absorbance around 405 nm.[10][13] This color change allows for the convenient spectrophotometric monitoring of the reaction progress in real-time, making pNPA an ideal substrate for studying the kinetics of esterase and lipase enzymes.[11][13]

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a stock solution of p-nitrophenyl acetate in a suitable organic solvent like methanol or ethanol.[13][14] For example, dissolve 63 mg of pNPA in 10 ml of methanol.[13] This solution should be stored at 2-8 °C.[13]

-

Working Substrate Solution: Immediately before use, dilute the stock solution in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to the desired final concentration.[11][15] It is crucial to prepare this solution fresh daily due to the spontaneous hydrolysis of pNPA in aqueous solutions.[13][15]

-

Enzyme Solution: Prepare a solution of the esterase enzyme in the same buffer.

-

Control: Prepare a "no-enzyme" control containing only the buffer and the working substrate solution to account for spontaneous hydrolysis.[15]

-

-

Assay Procedure:

-

Data Analysis:

-

Calculate the rate of the reaction from the initial linear portion of the absorbance versus time plot.

-

Use the Beer-Lambert law (A = εcl) and the known extinction coefficient of p-nitrophenolate at the specific pH to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient for p-nitrophenolate is approximately 18.3 to 18.4 mM⁻¹ cm⁻¹ in strong alkali.[10]

-

Nucleophilic Aromatic Substitution (SNA r)

As previously discussed, ortho- and para-nitrophenylacetates are highly activated towards nucleophilic aromatic substitution. This reaction allows for the displacement of a leaving group (which can be the nitro group itself in some cases) on the aromatic ring by a nucleophile. This is a powerful method for the synthesis of a wide range of substituted aromatic compounds.

Peptide Synthesis: The Role of p-Nitrophenyl Esters

p-Nitrophenyl esters of amino acids are valuable reagents in peptide synthesis.[16][17] The p-nitrophenoxy group acts as a good leaving group, facilitating the formation of a peptide bond upon reaction with the amino group of another amino acid or peptide.[16] These "active esters" are stable, often crystalline solids that can be purified and stored.[16] The use of p-nitrophenyl esters allows for peptide bond formation under mild conditions, minimizing the risk of racemization.[16][18]

Caption: Peptide bond formation via the active ester method.

Reduction of the Nitro Group

A common and synthetically useful reaction of the nitro group in nitrophenylacetates is its reduction to an amino group (-NH₂).[19] This transformation is pivotal in organic synthesis as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[20] This opens up a plethora of possibilities for further functionalization of the aromatic ring. Common methods for this reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) and chemical reduction (e.g., using metals like tin or iron in acidic media).[19]

Conclusion

The nitro group in nitrophenylacetates is not a mere spectator; it is a powerful modulator of reactivity. Its strong electron-withdrawing properties activate both the aromatic ring and the ester functionality, making these compounds versatile substrates for a range of chemical transformations. The profound influence of the nitro group's position on the phenyl ring allows for a tunable reactivity profile, which has been ingeniously exploited in various applications, from the precise kinetic analysis of enzymes to the controlled synthesis of peptides. A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to harness the full potential of nitrophenylacetates in their scientific endeavors.

References

-

Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]

-

Mouton, C., et al. (1987). Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. PubMed. [Link]

-

ConnectSci. (n.d.). THE SYNTHESIS AND POLYMERIZATION OF PEPTIDE p-NITROPHENYL ESTERS Polypeptides with predetermined repeating sequences of amino ac. [Link]

-

Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th... | Study Prep. [Link]

-

Wikipedia. (2023). 4-Nitrophenol. [Link]

-

Wikipedia. (2023). Nitrophenol. [Link]

-

Peng, P., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. [Link]

-

Unknown. (2010). Chem 263_Oct 19_revised. [Link]

-

Hill, H. A. O., & Kean, R. T. (1993). The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics. Journal of Chemical Education. [Link]

-

Gutfreund, H., & Sturtevant, J. M. (1956). THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Biochemical Journal. [Link]

-

Gagnon, P., et al. (2002). Peptide Bond Formation by Using p-Nitrophenyl Esters. Synfacts. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem. [Link]

-

Wikipedia. (2023). Nitro compound. [Link]

-

Roth, G. A., et al. (2010). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. PLoS ONE. [Link]

-

Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

-

Peng, P., et al. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources. [Link]

-

ResearchGate. (n.d.). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. [Link]

-

Chem Help ASAP. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

-

ResearchGate. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? [Link]

-

Kitagawa, F., et al. (2013). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods. [Link]

-

Pearson+. (n.d.). Why do the nitro groups change the relative leaving tendencies of... | Study Prep. [Link]

-

Vedantu. (2023). Why does NO2 group show its effect only at ortho- and para- positions and not at meta. [Link]

-

GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]

-

ResearchGate. (n.d.). The Hydrolysis of p-Nitrophenyl Acetate Catalyzed by 3-Phosphoglyceraldehyde Dehydrogenase. [Link]

-

Sadlej-Sosnowska, N. (2020). Substituent effects of nitro group in cyclic compounds. SciSpace. [Link]

-

Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? [Link]

-

MDPI. (2019). Investigation on New Synthetic Process of p-Nitrophenylacetaldehyde from p-Nitrobenzene. [Link]

-

Wang, Q. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules. [Link]

-

ResearchGate. (n.d.). (PDF) Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

-

askIITians. (n.d.). Why does NO₂ group show its effect only at ortho? [Link]

-

Quora. (2018). Why is the nitration of phenyl acetate slower than phenol? [Link]

-

Schwarz, H., & Arakawa, K. (1959). The Use of p-Nitrobenzyl Esters in Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Journal of Emerging Investigators. (n.d.). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. [Link]

-

ResearchGate. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. [Link]

-

Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]

-

Quora. (2019). Why is meta nitrophenol less acidic than ortho and para nitrophenol? [Link]

-

Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

-

Student Doctor Network Forums. (2016). increasing the rate of ester hydrolysis. [Link]

-

Unknown. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]

-

Saint Anselm College. (n.d.). PowerPoint Presentation. [Link]

Sources

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. forums.studentdoctor.net [forums.studentdoctor.net]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. quora.com [quora.com]

- 10. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 11. The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics - ProQuest [proquest.com]

- 12. Why do the nitro groups change the relative leaving tendencies of... | Study Prep in Pearson+ [pearson.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. connectsci.au [connectsci.au]

- 17. thieme-connect.com [thieme-connect.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

Electrophilic aromatic substitution on 2-nitrophenylacetate derivatives

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 2-Nitrophenylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 2-nitrophenylacetate derivatives. It delves into the mechanistic principles governing these reactions, with a particular focus on the interplay of the electron-withdrawing nitro group and the ortho, para-directing ester moiety. This guide offers field-proven insights into predicting regioselectivity and reaction outcomes for various electrophilic substitutions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, data interpretation, and applications in the synthesis of pharmacologically active compounds are presented to equip researchers and drug development professionals with the knowledge to effectively utilize these reactions in their work.

Introduction: The Synthetic Challenge and Opportunity

2-Nitrophenylacetate derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of two distinct functional groups on the aromatic ring—a strongly deactivating, meta-directing nitro group and a moderately activating, ortho, para-directing acetate group—presents a unique and often complex challenge for regioselective electrophilic aromatic substitution.[1][2] Understanding the nuanced electronic effects and steric factors that govern the position of electrophilic attack is paramount for the successful design of synthetic routes to target molecules. This guide will dissect these controlling factors to provide a predictive framework for researchers.

Core Principles: Directing Effects in Concert and Conflict

The outcome of an electrophilic aromatic substitution reaction on a disubstituted benzene ring is determined by the combined electronic and steric influences of the existing substituents.[3] In the case of 2-nitrophenylacetate, we have a classic scenario of competing directing effects.

The Nitro Group: A Strong Deactivator and Meta-Director

The nitro group (-NO₂) is a potent electron-withdrawing group, operating through both inductive and resonance effects.[1][4] This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack, making the reaction slower than on unsubstituted benzene.[3][5] The resonance structures of nitrobenzene reveal that the ortho and para positions are significantly destabilized by the electron-withdrawing nature of the nitro group. Consequently, the meta position, being the least deactivated, is the preferred site of electrophilic attack.[1][4]

The Acetate Group: An Ortho, Para-Director with Nuances

The acetate group (-OCOCH₃), when attached to an aromatic ring through the oxygen atom, is considered an activating, ortho, para-director.[6] The lone pairs on the oxygen atom can be delocalized into the aromatic ring via resonance, increasing the electron density at the ortho and para positions and stabilizing the corresponding cationic intermediates (arenium ions or σ-complexes) formed during electrophilic attack.[4] However, it is important to note that the activating effect of the acetate group is attenuated compared to a hydroxyl group due to the electron-withdrawing nature of the adjacent carbonyl group, which also participates in resonance with the oxygen lone pair.[7]

The Combined Effect: A Regiochemical Puzzle

In 2-nitrophenylacetate, the ortho, para-directing influence of the acetate group and the meta-directing influence of the nitro group are in direct competition. The ultimate regiochemical outcome of an electrophilic substitution reaction will depend on the relative strengths of these directing effects and the specific reaction conditions employed. Generally, the more powerfully activating group will dominate the directing effect.[2]

Visualizing the Mechanistic Landscape

To better understand the factors controlling regioselectivity, it is helpful to visualize the reaction mechanism and the directing effects of the substituents.

General Mechanism of Electrophilic Aromatic Substitution

The electrophilic aromatic substitution reaction proceeds through a two-step mechanism:

-

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[8][9]

-

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[8][9]

Caption: General mechanism of electrophilic aromatic substitution.

Directing Effects on 2-Nitrophenylacetate

The interplay of the directing groups on 2-nitrophenylacetate can be visualized as follows:

Caption: Competing directing effects on 2-nitrophenylacetate.

Common Electrophilic Aromatic Substitution Reactions and Expected Outcomes

The following sections detail common EAS reactions and predict the major products based on the principles discussed above.

Nitration

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[10] In the case of 2-nitrophenylacetate, the introduction of a second nitro group is challenging due to the already deactivated ring. However, under forcing conditions, the reaction will likely be directed by the more activating acetate group to the positions ortho and para to it.

-

Predicted Major Products: 2,4-Dinitrophenylacetate and 2,6-Dinitrophenylacetate. Steric hindrance from the existing nitro and acetate groups may favor the 4-position.

Halogenation

Halogenation involves the introduction of a halogen (Cl, Br) onto the aromatic ring, typically using a Lewis acid catalyst like FeCl₃ or AlBr₃ to polarize the halogen molecule.[11] Similar to nitration, the acetate group will direct the incoming halogen to the ortho and para positions.

-

Predicted Major Products: 4-Halo-2-nitrophenylacetate and 6-Halo-2-nitrophenylacetate.

Sulfonation

Aromatic sulfonation is the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).[12] This reaction is reversible.[12] The directing effect of the acetate group will again be the dominant factor.

-

Predicted Major Products: 4-Sulfonyl-2-nitrophenylacetate and 6-Sulfonyl-2-nitrophenylacetate.

Friedel-Crafts Reactions

Friedel-Crafts reactions, both alkylation and acylation, are generally not successful on strongly deactivated rings like those containing a nitro group.[13][14] The strong deactivation prevents the aromatic ring from being nucleophilic enough to attack the carbocation or acylium ion electrophile. Therefore, Friedel-Crafts reactions are not typically viable for 2-nitrophenylacetate derivatives.

Experimental Protocols: A Self-Validating Approach

The following protocols are provided as a starting point for researchers. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and to purify the products using appropriate methods such as column chromatography or recrystallization.

General Experimental Workflow

Caption: A general workflow for electrophilic aromatic substitution.

Protocol: Nitration of Methyl 2-Nitrophenylacetate

Materials:

-

Methyl 2-nitrophenylacetate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-nitrophenylacetate (1 equivalent) in a minimal amount of dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring the progress by TLC.

-

Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.

-

Separate the organic layer and wash it with water, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired dinitro-substituted products.

Data Summary and Interpretation

The following table summarizes the expected regiochemical outcomes for various electrophilic aromatic substitution reactions on 2-nitrophenylacetate.

| Reaction | Electrophile (E⁺) | Directing Group | Predicted Major Product(s) | Notes |

| Nitration | NO₂⁺ | -OCOCH₃ (o,p) | 4-Nitro and 6-Nitro substitution | Reaction requires forcing conditions due to deactivation. |

| Halogenation | Cl⁺ or Br⁺ | -OCOCH₃ (o,p) | 4-Halo and 6-Halo substitution | Lewis acid catalyst is required. |

| Sulfonation | SO₃H⁺ | -OCOCH₃ (o,p) | 4-Sulfonyl and 6-Sulfonyl substitution | The reaction is reversible. |

| Friedel-Crafts | R⁺ or RCO⁺ | -NO₂ (deactivating) | No reaction | The ring is too deactivated for this reaction to proceed. |

Applications in Drug Development

2-Nitrophenylacetate derivatives serve as precursors to a variety of pharmacologically active molecules.[15] The selective introduction of functional groups via electrophilic aromatic substitution is a key strategy in modifying the properties of these compounds to enhance their biological activity. For instance, the reduction of the nitro group to an amine, followed by further functionalization, is a common route to novel therapeutic agents.[15] The synthesis of compounds with potential anti-inflammatory or antibacterial properties often involves intermediates derived from substituted 2-nitrophenylacetates.[16]

Conclusion

Electrophilic aromatic substitution on 2-nitrophenylacetate derivatives is a synthetically useful yet mechanistically intricate process. A thorough understanding of the competing directing effects of the nitro and acetate groups is essential for predicting and controlling the regiochemical outcome. While the strongly deactivating nitro group presents a challenge, the ortho, para-directing acetate group can be effectively utilized to achieve selective functionalization at the 4- and 6-positions for a range of electrophiles. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently employ these reactions in the synthesis of complex organic molecules and potential drug candidates.

References

-

Nitration of phenyl acetate (compound A ) results in para substitution of.. - Filo. (2025-02-23). Retrieved from [Link]

-

The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. (2023-12-20). Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. Retrieved from [Link]

-

Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution - Wipf Group. Retrieved from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Retrieved from [Link]

-

Electrophilic aromatic substitution - Wikipedia. Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022-04-20). Retrieved from [Link]

-

Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017-11-09). Retrieved from [Link]

-

Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (2023-01-14). Retrieved from [Link]

-

Electrophilic Aromatic Substitution Mechanism & Key Concepts – - Total Synthesis. Retrieved from [Link]

-

Electrophilic aromatic substitution mechanism (video) - Khan Academy. Retrieved from [Link]

-

Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines - PubMed. Retrieved from [Link]

-

Why is the nitration of phenyl acetate slower than phenol? - Quora. (2018-01-24). Retrieved from [Link]

-

Friedel–Crafts reaction - Wikipedia. Retrieved from [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed. (2017-12-18). Retrieved from [Link]

-

-

Electrophilic Aromatic Substitution. Retrieved from [Link]

-

-

Friedel-Crafts Alkylation Reaction - Mettler Toledo. Retrieved from [Link]

-

5 Major Electrophilic Aromatic Substitution Reactions Activating. Retrieved from [Link]

-

Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023-01-15). Retrieved from [Link]

-

18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry - YouTube. (2021-03-04). Retrieved from [Link]

-

Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. (2024-05-14). Retrieved from [Link]

-

Aromatic sulfonation - Wikipedia. Retrieved from [Link]

-

Halogenation Reactions | Key Syntheses in Chemistry. Retrieved from [Link]

-

(2-Nitrophenyl)acetic acid - Wikipedia. Retrieved from [Link]

-

Friedel–Crafts reaction - L.S.College, Muzaffarpur. (2020-08-24). Retrieved from [Link]

-

Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii. Retrieved from [Link]

-

Halogenation - Wikipedia. Retrieved from [Link]

- US3492342A - Sulfonation of nitro compounds - Google Patents.

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Retrieved from [Link]

-

(PDF) Synthesis of Pharmacologically activity 2-phenyl sulpha/substituted Indoles. (2025-11-17). Retrieved from [Link]

-

Sulfonation and Sulfation Processes - Chemithon. Retrieved from [Link]

-

pharmacologically active derivatives: Topics by Science.gov. Retrieved from [Link]

-

Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis - MDPI. Retrieved from [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Retrieved from [Link]

-

Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism - YouTube. (2018-04-27). Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Retrieved from [Link]

- US5596128A - Sulfonating agent and sulfonation process - Google Patents.

Sources

- 1. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Nitration of phenyl acetate (compound A ) results in para substitution of.. [askfilo.com]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Halogenation - Wikipedia [en.wikipedia.org]

- 12. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(5-bromo-2-nitrophenyl)acetate

This guide provides a comprehensive overview of the critical stability and storage considerations for Methyl 2-(5-bromo-2-nitrophenyl)acetate, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] Adherence to appropriate handling and storage protocols is paramount to ensure the compound's integrity, minimize degradation, and guarantee reproducible results in research and development.

Chemical Profile and Inherent Stability Considerations

Methyl 2-(5-bromo-2-nitrophenyl)acetate possesses a unique chemical architecture that dictates its stability profile. The molecule incorporates a methyl ester, a nitroaromatic ring, and a bromine substituent, each contributing to its reactivity and potential degradation pathways.

| Feature | Chemical Structure | Molecular Formula | Molecular Weight | Appearance |

| Details |  | C₉H₈BrNO₄ | 274.07 g/mol | Light yellow to yellow solid[3] |

The presence of a nitro group, a strong electron-withdrawing group, renders the aromatic ring resistant to oxidative degradation but susceptible to nucleophilic attack.[4][5] Furthermore, nitroaromatic compounds can exhibit thermal sensitivity, although significant decomposition typically occurs at elevated temperatures.[6][7] The methyl ester functional group is the most probable site of degradation under ambient conditions, primarily through hydrolysis.

Predicted Degradation Pathways

The primary degradation pathway of concern for Methyl 2-(5-bromo-2-nitrophenyl)acetate under typical storage and handling conditions is hydrolysis of the methyl ester. This reaction can be catalyzed by both acidic and basic conditions.[8]

Figure 1: Primary degradation pathway of Methyl 2-(5-bromo-2-nitrophenyl)acetate via hydrolysis.

Recommended Storage and Handling Protocols

To maintain the purity and stability of Methyl 2-(5-bromo-2-nitrophenyl)acetate, the following storage and handling conditions are recommended based on its chemical properties and supplier data.[1][3]

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) | The compound is a solid with a predicted high boiling point, making it stable at ambient temperatures.[3] Avoid excessive heat to prevent potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric moisture, thereby reducing the risk of hydrolysis. |

| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light. While specific photostability data is unavailable, nitroaromatic compounds can be light-sensitive. |

| Incompatible Materials | Strong acids, strong bases, and strong oxidizing agents | Acids and bases can catalyze the hydrolysis of the ester group.[9][10] Oxidizing agents may react with the molecule, although the nitroaromatic ring is generally resistant to oxidation.[4] |

For long-term storage, refrigeration (2-8°C) in a desiccated environment is a prudent measure to further minimize the rate of any potential degradation.

Experimental Design for a Comprehensive Stability Study

To rigorously define the stability profile of Methyl 2-(5-bromo-2-nitrophenyl)acetate, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradants and determine degradation kinetics.

Forced Degradation Protocol

The following is a recommended experimental workflow for a forced degradation study.

Figure 2: Experimental workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A crucial component of the stability study is the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Key Method Development Considerations:

-

Column Chemistry: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradants (such as the carboxylic acid).

-

Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance is recommended. A photodiode array (PDA) detector is highly advantageous for assessing peak purity.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks.

Conclusion

While Methyl 2-(5-bromo-2-nitrophenyl)acetate is generally stable when stored at room temperature in a dry, sealed container, its ester functionality presents a potential liability for hydrolysis. For researchers and drug development professionals, understanding this potential instability is critical for ensuring the quality and reliability of their work. The implementation of the recommended storage and handling protocols, coupled with the execution of a comprehensive forced degradation study, will provide the necessary data to confidently utilize this important chemical intermediate.

References

- Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

- MySkinRecipes. (n.d.). Methyl 2-(5-bromo-2-nitrophenyl)acetate.

- Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (1996). SAFETY DATA SHEET.

- Stoessel, F. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(4), 220-225.

- Wikipedia. (n.d.). Nitro compound.

- Santa Cruz Biotechnology. (n.d.). Methyl phenylacetate.

- CookeChem. (2022). Methyl2-(5-bromo-2-nitrophenyl)acetate , 95% , 189748-25-2.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications.

- Bilgin, M., et al. (2020). nitro-ester-amid_simple.

Sources

- 1. Methyl 2-(5-bromo-2-nitrophenyl)acetate [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl2-(5-bromo-2-nitrophenyl)acetate , 95% , 189748-25-2 - CookeChem [cookechem.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pubs.acs.org [pubs.acs.org]

- 8. kayhanbolelli.com [kayhanbolelli.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the IUPAC Nomenclature of Substituted Phenylacetic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical research and pharmaceutical development, precision in communication is paramount. The unambiguous identification of a chemical entity through its name is a foundational requirement for reproducible science, intellectual property claims, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure.[1] This guide offers an in-depth exploration of the IUPAC nomenclature for a specific and important class of compounds: substituted phenylacetic acid esters. These structures are common motifs in a wide range of biologically active molecules, making a thorough understanding of their nomenclature essential for professionals in the field.

Fundamentals of IUPAC Nomenclature for Esters

Esters are derivatives of carboxylic acids and are named as such. The fundamental principle of ester nomenclature involves a two-part name.[2][3]

-

The Alkyl Group: The first part of the name is the name of the alkyl (or aryl) group from the alcohol that formed the ester.[2][3]

-

The Carboxylate Group: The second part of the name is derived from the carboxylic acid, with the "-oic acid" or "-ic acid" suffix being replaced by "-oate".[2][4][5]

For example, the ester formed from ethanol and acetic acid is named ethyl acetate.

Phenylacetic Acid and Its Esters: The Core Structure

The parent acid of the compounds discussed in this guide is phenylacetic acid, which has the systematic IUPAC name 2-phenylethanoic acid.[6][7][8] It consists of a phenyl group attached to the second carbon of an acetic acid molecule.[7]

When naming esters of phenylacetic acid, the same two-part principle applies. For instance, the ester formed from methanol and phenylacetic acid is named methyl phenylacetate .

Locants and Numbering for the Phenyl Ring

When substituents are present on the phenyl ring, their positions must be clearly indicated. There are two primary methods for this:

-

Numerical Locants: The carbon atoms of the benzene ring are numbered from 1 to 6. The carbon atom attached to the acetic acid moiety is designated as carbon 1. Numbering then proceeds around the ring to give the substituents the lowest possible locants.[9]

-

Ortho-, Meta-, and Para- Prefixes: For disubstituted benzene rings, the prefixes ortho- (o-), meta- (m-), and para- (p-) can be used to indicate 1,2-, 1,3-, and 1,4- relationships, respectively.[10][11] However, for polysubstituted rings, numerical locants are required.[12]

Prioritizing Functional Groups

In molecules with multiple functional groups, IUPAC has established a priority order to determine which group defines the parent name of the compound.[13][14][15][16] Esters hold a relatively high priority, outranking amines, alcohols, ketones, aldehydes, and others.[13][17] However, they are lower in priority than carboxylic acids and their anhydrides.[17] When a higher-priority group is present, the ester group is named as a substituent, using the prefix "alkoxycarbonyl-".[17]

Constructing the Full IUPAC Name: A Step-by-Step Workflow

The systematic naming of a substituted phenylacetic acid ester can be achieved by following a logical, step-by-step process.

Experimental Protocol: Deriving the IUPAC Name

-

Identify the Ester Components:

-

Isolate the alkyl or aryl group that is attached to the single-bonded oxygen of the ester functionality. This will form the first part of the name.

-

Identify the phenylacetate portion of the molecule, which is derived from phenylacetic acid. This will form the base of the second part of the name.

-

-

Identify and Name the Substituents on the Phenyl Ring:

-

List all the functional groups and alkyl groups attached to the phenyl ring.

-

Name these substituents according to IUPAC rules (e.g., -Cl is "chloro", -NO2 is "nitro", -CH3 is "methyl").

-

-

Assign Locants to the Substituents:

-

Assign the number 1 to the carbon atom of the phenyl ring that is attached to the acetyl group.

-

Number the remaining carbons from 2 to 6, ensuring the substituents receive the lowest possible numbers. If there is a choice, assign the lowest number to the substituent that comes first alphabetically.[9]

-

-

Assemble the Full Name:

-

Begin with the name of the alkyl/aryl group from the alcohol.

-

Follow this with the names of the substituents on the phenyl ring, arranged in alphabetical order and preceded by their numerical locants.

-

Conclude with "phenylacetate".

-

Visualization of the Naming Workflow

Caption: A flowchart illustrating the systematic process for naming substituted phenylacetic acid esters according to IUPAC rules.

Advanced Examples and Case Studies

To solidify the understanding of these principles, let's consider a few examples of increasing complexity.

| Structure | Step-by-Step Naming | Final IUPAC Name |

| Example 1 | 1. Ester Components: The alcohol part is from methanol (methyl). The acid part is phenylacetic acid. 2. Substituents: A chloro group is on the phenyl ring. 3. Locants: The chloro group is at the 4-position. 4. Assemble: methyl + (4-chloro) + phenylacetate | methyl (4-chlorophenyl)acetate |

| Example 2 | 1. Ester Components: The alcohol part is from ethanol (ethyl). The acid part is phenylacetic acid. 2. Substituents: A nitro group and a methyl group are on the phenyl ring. 3. Locants: The methyl group is at the 2-position and the nitro group is at the 5-position. 4. Assemble: ethyl + (2-methyl-5-nitro) + phenylacetate | ethyl (2-methyl-5-nitrophenyl)acetate |

| Example 3 | 1. Ester Components: The alcohol part is from propan-2-ol (isopropyl). The acid part is phenylacetic acid. 2. Substituents: A bromo group and a methoxy group are on the phenyl ring. 3. Locants: The bromo group is at the 2-position and the methoxy group is at the 4-position. 4. Assemble: isopropyl + (2-bromo-4-methoxy) + phenylacetate | isopropyl (2-bromo-4-methoxyphenyl)acetate |

Common Pitfalls and Ambiguities

-

Incorrect Numbering: Always ensure that the numbering of the phenyl ring gives the substituents the lowest possible locants.

-

Alphabetical Order: Substituents must be listed in alphabetical order in the final name, regardless of their locant numbers.[9]

-

Parent Chain Identification: In cases where the alkyl group of the alcohol is larger and more complex than the phenylacetic acid moiety, the naming convention may change, with the phenylacetate group being treated as a substituent. However, for the compounds in the scope of this guide, phenylacetate is the parent.

Conclusion

A systematic and rigorous approach to chemical nomenclature is a cornerstone of scientific communication. For researchers and professionals in drug development, the ability to correctly name complex molecules like substituted phenylacetic acid esters is not merely an academic exercise but a critical skill. By following the step-by-step workflow and adhering to the IUPAC guidelines outlined in this guide, one can ensure clarity, precision, and accuracy in the documentation and communication of chemical structures.

References

- 1. iupac.org [iupac.org]

- 2. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. oit.edu [oit.edu]

- 4. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 5. scribd.com [scribd.com]

- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 9. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. 4.1 Naming of Benzene and Benzene Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 11. byjus.com [byjus.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. youtube.com [youtube.com]

- 14. medlifemastery.com [medlifemastery.com]

- 15. egpat.com [egpat.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. IUPAC Nomenclature Rules for Esters | QUÃMICA ORGÃNICA [quimicaorganica.net]

Theoretical calculations of molecular orbitals in bromonitrobenzenes

An In-Depth Technical Guide to the Theoretical Calculation of Molecular Orbitals in Bromonitrobenzenes

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for analyzing the molecular orbitals of bromonitrobenzene isomers. Aimed at researchers, computational chemists, and professionals in drug development, this document delves into the principles of molecular orbital theory and its practical application through modern computational techniques. We explore the rationale behind selecting specific methods, such as Density Functional Theory (DFT), and basis sets to achieve a balance of accuracy and computational efficiency. The guide details a validated protocol for geometry optimization and electronic property calculation, emphasizing the significance of the frontier molecular orbitals (HOMO and LUMO) in predicting chemical reactivity and stability. By integrating theoretical foundations with practical workflows and comparative data analysis, this whitepaper serves as a robust resource for investigating the electronic structure of substituted aromatic compounds.

Introduction: The Scientific Imperative for Molecular Orbital Analysis

In the landscape of medicinal chemistry and materials science, understanding the electronic structure of a molecule is paramount to predicting its behavior. Bromonitrobenzenes, a class of substituted aromatic compounds, serve as critical building blocks in the synthesis of various pharmaceuticals and industrial chemicals.[1] The position of the bromo and nitro substituents (ortho, meta, or para) profoundly influences the molecule's electron density distribution, and consequently, its reactivity, polarity, and spectroscopic properties.[2]

Molecular Orbital (MO) theory provides a powerful framework for rationalizing these properties.[3] Unlike simplistic valence bond models, MO theory describes electrons as occupying delocalized orbitals that extend over the entire molecule.[4][5] Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.[6][7] These "frontier orbitals" govern the molecule's ability to donate and accept electrons, respectively, making them key indicators of chemical reactivity and the nature of electronic transitions.[7][8] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and optical properties.[7][9]

This guide provides the theoretical grounding and a practical, field-proven computational workflow for accurately calculating and interpreting the molecular orbitals of bromonitrobenzene isomers.

Foundational Computational Methodologies

The accurate calculation of molecular orbitals is achieved through quantum chemical methods that solve approximations of the Schrödinger equation. The two most prevalent approaches for molecules of this size are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[10]

Hartree-Fock (HF) Theory: A Starting Point

Hartree-Fock is an ab initio method that provides a foundational, albeit approximate, solution by treating each electron as moving in the average field of all other electrons. While a crucial theoretical starting point, HF systematically neglects a portion of the electron correlation, which can lead to inaccuracies, particularly in predicting vibrational frequencies and reaction energies.[10][11]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has emerged as the method of choice for many applications due to its favorable balance of computational cost and accuracy.[12] Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density.[10] The core of DFT lies in the exchange-correlation functional, which accounts for the quantum mechanical effects that HF omits.

For organic molecules like bromonitrobenzenes, hybrid functionals are particularly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice, demonstrating excellent performance in predicting geometries, vibrational spectra, and electronic properties for a vast range of organic compounds.[1][13][14] Studies consistently show that DFT methods like B3LYP offer a significant improvement over HF for predicting harmonic frequencies.[11]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical to the accuracy of the calculation. For molecules containing heavier atoms like bromine and electronegative atoms like nitrogen and oxygen, a flexible and robust basis set is required.

The 6-311++G(d,p) basis set is an excellent choice for this application.[1][14] Let's deconstruct this notation:

-

6-311 : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing electron distribution.

-

++G : These symbols denote the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing anions, lone pairs, and other systems where electrons are held loosely.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbital shapes, which is essential for describing chemical bonding accurately.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set represents a high-level, reliable, and widely cited computational model for studying substituted benzenes.[1][13][14]

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a robust, self-validating workflow for the theoretical calculation of molecular orbitals in a bromonitrobenzene isomer. This process ensures that the calculated properties are derived from a physically meaningful molecular structure.

Step-by-Step Computational Protocol

-

Initial Structure Input : Construct the 3D structure of the desired bromonitrobenzene isomer (e.g., p-bromonitrobenzene) using a molecular modeling interface.

-

Geometry Optimization :

-

Objective : To find the lowest energy conformation of the molecule on the potential energy surface. This is the most stable arrangement of the atoms.

-

Execution : Run the geometry optimization calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the system.

-

-

Frequency Calculation (Validation Step) :

-

Objective : To confirm that the optimized geometry corresponds to a true energy minimum.

-

Methodology : Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Validation Criterion : A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

-

Ancillary Benefit : The calculated harmonic vibrational frequencies can be scaled by a known factor (typically ~0.96 for B3LYP) and compared with experimental FT-IR and FT-Raman spectra to validate the accuracy of the computational model.[1]

-

-

Molecular Orbital and Electronic Property Calculation :

-

Objective : To compute the electronic properties from the validated, optimized geometry.

-

Execution : Using the optimized structure, perform a single-point energy calculation. Request the output of molecular orbital energies (including HOMO and LUMO), Mulliken population analysis (for atomic charges), and molecular electrostatic potential (MEP) maps.[1][15]

-

-

Analysis : Extract the energies of the HOMO and LUMO to calculate the energy gap. Visualize the orbital shapes and MEP maps to understand electron distribution and predict sites of reactivity.

Computational Workflow Diagram

The following diagram illustrates the logical flow of the computational protocol, emphasizing the crucial validation step.

Caption: The relationship between isomer structure and predicted chemical behavior.

Conclusion and Future Directions

The theoretical calculation of molecular orbitals offers an indispensable tool for understanding and predicting the chemical and electronic properties of bromonitrobenzenes. As demonstrated, a well-chosen methodology, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, can provide reliable, quantitative insights into isomeric differences. The HOMO-LUMO gap, in particular, serves as a powerful descriptor for correlating molecular structure with kinetic stability and reactivity.

For professionals in drug development, this approach allows for the in silico screening of substituted aromatic compounds, enabling the rational design of molecules with desired electronic properties for receptor binding or metabolic stability. By integrating these computational protocols, researchers can accelerate the discovery process, reduce experimental costs, and gain a deeper mechanistic understanding of molecular behavior.

References

-

IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. International Research Journal of Engineering and Technology. [Link]

-

ACS Publications. (2022). An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. Journal of Chemical Education. [Link]

-

Taylor & Francis Online. (2022). Polymorphism in Chloride Salt of m-Nitroaniline: Structural, Spectroscopic, Thermal, Molecular Docking, Biological, and Quantum Chemical Computational Investigation. Polycyclic Aromatic Compounds. [Link]

-

ACS Publications. (2002). Meta-Substituted Thienyl Benzenes: A Comparative Synthetic, Structural and Computational Study. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Density functional theory calculations and vibrational spectra of p‐bromonitrobenzene. [Link]

-

ScholarBank@NUS. (2003). Density functional theory studies on structure, spectra, and electronic properties of 3,7-dinitrodibenzobromolium cation and chloride. [Link]

-

ResearchGate. sperctroscopic, electronic structure and homo lumo analsis of 4-bromo-2-fluoro-1-nitrobenzene. [Link]

-

California State University, Sacramento. (2007). Determination of the heavy atom structure of bromobenzene by rotational spectroscopy. [Link]

-

ResearchGate. Determination of the heavy atom structure of bromobenzene by rotational spectroscopy. [Link]

-

ACS Publications. (2001). Computational Study of the Electronic Structure of Substituted Phenylcarbene in the Gas Phase. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Theoretical and experimental investigation of structural and vibrational properties of 2-Bromobenzonitrile. [Link]

-

CORE. (1985). Molecular Orbital Calculations. [Link]

-

ResearchGate. Spectroscopic, electronic structure and natural bond orbital analysis of o-fluoronitrobenzene and p-fluoronitrobenzene: A comparative study. [Link]

-

Pearson. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

ResearchGate. (2020). Chemistry of Benzene: Substituted Benzenes. [Link]

-

Wikipedia. Benzene. [Link]

-